2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide
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Overview
Description
2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide is a complex organic compound that features both indole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, the indole ring is constructed through cyclization reactions.
Thiazole Formation: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole moieties are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted indole and thiazole derivatives.
Scientific Research Applications
2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydroindol-1-yl)-4-oxo-butyric acid
- 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid
Uniqueness
2-(2,3-Dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide is unique due to the presence of both indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15(24-10-9-16-5-2-3-8-20(16)24)21(25)23-17-6-4-7-19(11-17)26-12-18-13-27-14-22-18/h2-8,11,13-15H,9-10,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCJKBYVWFLDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OCC2=CSC=N2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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